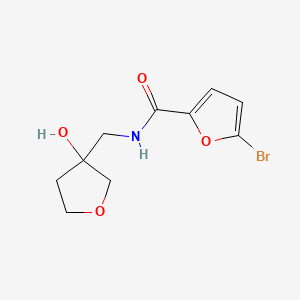

5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide" is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and have been studied for their potential use in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with various amines. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted to synthesize the compound by using the appropriate amine derivative.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of the furan ring and the carboxamide group. The bromine atom and other substituents on the furan ring can significantly influence the compound's reactivity and interaction with biological targets. Docking studies and molecular dynamics simulations have been used to validate the interactions of such molecules with bacterial proteins, indicating the importance of the molecular structure in their biological activity .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to arylate furan carboxamide compounds . Additionally, debrominative decarboxylation and bromodecarboxylation are key steps in synthesizing bromomethylene furanones, which can interfere with microbial communication . These reactions highlight the reactivity of bromine-substituted furan derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like "5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide" are influenced by their functional groups. The presence of the bromine atom, carboxamide group, and other substituents such as hydroxytetrahydrofuran affects the compound's polarity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems and its potential pharmaceutical applications.

Applications De Recherche Scientifique

Study Overview

The research conducted by Prior et al. (2006) focused on identifying and characterizing metabolites of 5-(Hydroxymethyl)-2-furfural (a compound related to the chemical structure ) in human subjects following the consumption of dried plum juice or dried plums. The study found rapid metabolism of this compound to glycine conjugates and other metabolites, which were then excreted in the urine. The total urinary excretion of these metabolites accounted for a significant portion of the initial dose, indicating efficient metabolism and clearance from the body (Prior, Wu, & Gu, 2006).

Accumulation of Furanic Acids as Inhibitors of Drug Binding

Study Overview

Niwa et al. (1988) identified several furancarboxylic acids in uremic serum using gas chromatography-mass spectrometry. The study highlighted the accumulation of these acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, in chronic hemodialysis patients. The acids showed strong binding to plasma protein, suggesting potential interference with drug binding and distribution in the body. The inhibition of the binding of certain drugs to albumin by these accumulated acids was also documented, indicating significant implications for drug efficacy and safety in patients with kidney disease (Niwa, Takeda, Maeda, Shibata, & Tatematsu, 1988).

Odor Detection of Carboxylic Acids and Aroma Compounds

Study Overview

Miyazawa et al. (2009) explored the interaction and detection of mixtures of carboxylic acids (homologous to the chemical structure ) and other unrelated compounds. This research provided insights into how structural variations in carboxylic acids can influence their interaction with other compounds, potentially affecting the sensory perception of complex mixtures, including food and fragrance products (Miyazawa, Gallagher, Preti, & Wise, 2009).

Neurological Abnormalities and Furan Dicarboxylic Acid Accumulation

Study Overview

Costigan et al. (1996) investigated the relationship between plasma concentrations of a lipophilic furan dicarboxylic acid (structurally related to the compound of interest) and neurological abnormalities in patients with renal impairment. The study found that higher plasma concentrations of the acid were associated with increasing severity of neurological abnormalities, indicating a potential role of this compound in the neurological manifestations of renal disease (Costigan, Callaghan, & Lindup, 1996).

Mécanisme D'action

Propriétés

IUPAC Name |

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c11-8-2-1-7(16-8)9(13)12-5-10(14)3-4-15-6-10/h1-2,14H,3-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXPUIJYMXRLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC=C(O2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)

![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)

![1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3006617.png)

![3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)